molecular formula C15H9BrClFN4S B15088040 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-49-8

4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B15088040
CAS No.: 478254-49-8
M. Wt: 411.7 g/mol
InChI Key: QDNMTHQASXJLAR-UFWORHAWSA-N
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Description

The compound 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS 478254-49-8) is a Schiff base derivative of the 1,2,4-triazole-5(4H)-thione scaffold. Its molecular formula, C₁₅H₉BrClFN₄S, reflects the presence of halogen substituents (bromo, fluoro, chloro) on the benzylidene and triazole moieties. These groups contribute to its distinct electronic and steric properties, which are critical in modulating biological activity and physicochemical behavior .

Properties

CAS No.

478254-49-8

Molecular Formula

C15H9BrClFN4S

Molecular Weight

411.7 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9BrClFN4S/c16-10-5-6-13(18)9(7-10)8-19-22-14(20-21-15(22)23)11-3-1-2-4-12(11)17/h1-8H,(H,21,23)/b19-8+

InChI Key

QDNMTHQASXJLAR-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F)Cl

Origin of Product

United States

Biological Activity

The compound 4-((5-Bromo-2-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a member of the 1,2,4-triazole family, which has been recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, anti-cancer, and antimicrobial properties based on recent research findings.

  • Molecular Formula : C15H12BrClFN4S
  • Molecular Weight : 397.70 g/mol
  • CAS Number : Not specified in the sources but can be derived from structural analysis.

Biological Activity Overview

Research indicates that compounds containing the triazole moiety exhibit a broad spectrum of biological activities. The specific compound under consideration has been studied for its potential in various therapeutic areas:

1. Anti-inflammatory Activity

Recent studies have demonstrated that triazole derivatives can inhibit pro-inflammatory cytokines. For instance:

  • Mechanism : The compound may inhibit the production of TNF-α and IL-6 in macrophages stimulated by lipopolysaccharide (LPS), reducing oxidative stress markers like nitric oxide (NO) and reactive oxygen species (ROS) .
  • Case Study : A related triazole derivative was shown to exhibit significant COX-2 inhibitory activity with an IC50 value of 2.6 µM, indicating potential for anti-inflammatory applications .

2. Anticancer Activity

The anticancer potential of triazole derivatives has garnered attention:

  • Mechanism : The compound's structure may interfere with cell proliferation and induce apoptosis in cancer cells.
  • Research Findings : In vitro studies have shown that similar triazole derivatives demonstrate cytotoxic effects against various cancer cell lines, such as colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values ranging from 6.2 µM to 43.4 µM .

3. Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties:

  • Mechanism : They may disrupt microbial cell membranes or inhibit essential enzymes.
  • Case Study : A related study indicated that certain triazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Comparative Analysis of Biological Activities

The following table summarizes key findings regarding the biological activities of various triazole derivatives compared to the target compound:

CompoundActivity TypeTarget Cell LineIC50 (µM)Reference
Triazole Derivative AAnti-inflammatoryMacrophages0.84
Triazole Derivative BAnticancerHCT-1166.2
Triazole Derivative CAntimicrobialVarious BacteriaN/A
This compound Anti-inflammatory/AnticancerVarious Cancer LinesTBDCurrent Study

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets:

  • Targets Studied : COX enzymes and various cancer-related proteins.
  • Findings : The docking results suggest strong interactions with active sites, indicating a potential mechanism for its biological effects .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 5 on the benzylidene moiety undergoes nucleophilic substitution under controlled conditions.

Key Reaction Example :
Replacement of bromine with methoxy groups via SNAr (nucleophilic aromatic substitution):
Conditions :

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 80–100°C

  • Reaction Time: 6–8 hours

Outcomes :

  • Yield: 65–78% (dependent on nucleophile strength)

  • Selectivity: Ortho/para-directing effects observed due to fluorine's electron-withdrawing nature .

Condensation Reactions

The benzylideneamino group participates in Schiff base formation and related condensations.

Aldehyde Condensation

Reaction with aromatic aldehydes under microwave irradiation:
Procedure :

  • Equimolar aldehyde and triazole-thione derivative

  • Solvent: Ethanol

  • Catalyst: Glacial acetic acid (1–2 drops)

  • Microwave Power: 300 W

  • Time: 10–15 minutes

Results :

ConditionConventional (Reflux)Microwave-Assisted
Reaction Time4–6 hours10–15 minutes
Yield68–75%85–92%
Purity90–94%95–98%

Data adapted from ACS Omega (2021)

Cycloaddition Reactions

The triazole ring engages in [3+2] cycloadditions with alkynes or nitriles.

Example : Reaction with phenylacetylene:
Conditions :

  • Catalyst: CuI (10 mol%)

  • Solvent: Dichloromethane (DCM)

  • Temperature: Room temperature

  • Reaction Time: 12 hours

Product : Fused triazolo-triazine derivatives
Yield : 55–60% .

Thione Reactivity

The thione (-C=S) group undergoes:

Alkylation

Reaction with alkyl halides (e.g., methyl iodide):
Conditions :

  • Base: Sodium hydride (NaH)

  • Solvent: Tetrahydrofuran (THF)

  • Temperature: 0–5°C (ice bath)

Product : S-alkylated derivatives
Yield : 70–82% .

Oxidation

Conversion to disulfides using iodine/H₂O₂:
Conditions :

  • Oxidizing Agent: 30% H₂O₂

  • Catalyst: I₂ (0.5 equiv)

  • Solvent: Ethanol

  • Temperature: 50°C

Product : Bis(triazolyl) disulfide
Yield : 88–93% .

Metal Coordination

The compound acts as a ligand for transition metals via N and S donors.

Example : Coordination with Cu(II):
Conditions :

  • Metal Salt: CuCl₂·2H₂O

  • Solvent: Methanol/Water (3:1)

  • pH: 7.5–8.0 (adjusted with NH₃)

Complex Stability : Log K = 4.2 ± 0.1 (determined via UV-Vis titration) .

Hydrolysis of the Benzylidene Moiety

Acid-catalyzed cleavage of the imine bond:
Conditions :

  • Acid: 2M HCl

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

Product : 4-Amino-triazole-thione derivative
Yield : 95% .

Halogen Exchange Reactions

Bromine substitution via palladium catalysis:

Example : Suzuki coupling with arylboronic acids:
Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃

  • Solvent: Toluene/Water (4:1)

  • Temperature: 90°C

Yield : 60–75% (dependent on boronic acid substituent).

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s unique halogenated substituents differentiate it from analogues. Key structural comparisons include:

Table 1: Structural Comparison of Selected 1,2,4-Triazole-5(4H)-thione Derivatives

Compound Name / ID Benzylidene Substituent Triazole Substituent Molecular Weight Key Substituents Reference
Target Compound (CAS 478254-49-8) 5-Bromo-2-fluoro 2-Chlorophenyl ~411.4 Br, F, Cl
6m () 4-Bromophenyl, benzoxazolyl 2-Methylphenyl 464.4 Br, CH₃, benzoxazolyl
6b () 2-Chlorobenzylidene 2-Fluoro-biphenyl - Cl, F
6e () 2-Hydroxybenzylidene Flurbiprofen-derived 403.2 OH, F
Compound 13 () 5-Bromo-2-methoxy 2-Methoxyphenyl 419.3 Br, OCH₃
  • Chlorophenyl vs. Methylphenyl : The 2-chlorophenyl group on the triazole may improve lipophilicity and binding affinity relative to methylphenyl (e.g., 6m in ) .

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data Comparison

Compound IR (C=S, cm⁻¹) ^1H NMR (Aromatic, δ ppm) Molecular Ion (MS) Elemental Analysis (C, H, N) Reference
Target Compound - - - -
6m () 1212 6.10–8.01 (m) 464 (M+1) C:57.03; H:3.26; N:12.09
6k () 1236 7.19 (dd) - -
6e () - - 403.20 (M+H)+ C:68.23; H:4.75; N:13.89
  • C=S Stretch : IR peaks for C=S in analogues range from 1212–1236 cm⁻¹, consistent with the target’s expected values .
  • Aromatic Protons : Similar compounds show aromatic protons between δ 6.10–8.01 ppm, suggesting comparable electronic environments .

Physicochemical Properties

  • Halogen Impact : Bromo and chloro groups increase molecular polarizability, possibly enhancing binding to hydrophobic enzyme pockets .

Q & A

Q. Table 1. Key Crystallographic Parameters for Related Triazole-Thiones

CompoundSpace GroupR1R_1wR2wR_2Data/Parameter RatioReference
4-[(5-Bromo-2-hydroxybenzylidene)amino]-...P21P2_10.0310.06515.9:1
3-(2-Chlorophenyl)-4-(4-nitrophenyl)-...P1P\overline{1}0.0480.15822.7:1

Q. Table 2. Common Bioactivities of Triazole-Thione Derivatives

Activity TypeTarget Organism/Cell LineIC50_{50}/MICReference
AntifungalCandida albicans12.5 µg/mL
AnticancerHeLa (cervical cancer)18.7 µM

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